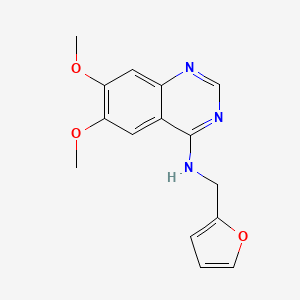

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine

説明

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a furan ring and two methoxy groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 6,7-dimethoxyquinazolin-4-amine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

化学反応の分析

Types of Reactions

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Halogenated or alkylated quinazoline derivatives.

科学的研究の応用

Anticancer Activity

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine has shown promise as an anticancer agent. Studies indicate that derivatives of quinazoline compounds exhibit selective inhibition against various cancer cell lines. For instance, certain quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance potency and selectivity against specific cancer types .

Case Study: EGFR Inhibition

A study demonstrated that certain derivatives of 6,7-dimethoxyquinazoline exhibited IC50 values in the nanomolar range against EGFR, making them potential candidates for targeted cancer therapies. The effectiveness of these compounds was attributed to their ability to bind competitively to the ATP-binding site of the receptor .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. In vitro assays have shown that this compound can inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in neuronal synapses. This mechanism is vital for improving cognitive function and memory retention .

Case Study: Alzheimer's Disease Model

In a zebrafish model induced with Alzheimer's-like symptoms, treatment with this compound resulted in reduced levels of AChE and lipid peroxidation while enhancing antioxidant enzyme activity (superoxide dismutase and catalase). Furthermore, the compound decreased pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential for therapeutic use in neurodegenerative diseases .

Antihypertensive Properties

Compounds similar to this compound have been investigated for their antihypertensive effects. Quinazoline derivatives are known to act as selective antagonists for alpha-1 adrenergic receptors, which play a significant role in regulating vascular tone and blood pressure. The binding affinity of these compounds has been shown to be in the nanomolar range, making them strong candidates for further development as antihypertensive agents .

Case Study: Alpha-Adrenoceptor Antagonism

A series of studies have synthesized various quinazoline derivatives that exhibited high selectivity and potency for alpha-1 adrenergic receptors. These compounds demonstrated significant reductions in blood pressure in animal models, supporting their potential application in treating hypertension .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methodologies involving metal-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of various substituents on the quinazoline ring, which can modulate biological activity and improve pharmacokinetic properties .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Palladium-catalyzed coupling | 73 | DMF at 50 °C |

| Suzuki-Miyaura cross-coupling | 86 | THF at r.t. |

作用機序

The mechanism of action of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and quinazoline core can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another furan-containing compound with potential neurochemical applications.

N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with notable metal-chelating properties.

Uniqueness

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a furan ring and methoxy groups makes it a versatile scaffold for further functionalization and optimization in drug development.

生物活性

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline core with methoxy substituents and a furan moiety, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The unique structural features contribute to its reactivity and potential pharmacological applications.

This compound has been shown to interact with several biological targets:

- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is vital in conditions like Alzheimer's disease.

- MAO-B Inhibition : Similar compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters. This activity suggests potential neuroprotective effects and cognitive enhancement .

- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties, particularly as tyrosine kinase inhibitors targeting pathways involved in cancer cell proliferation. This compound may exhibit similar properties due to its structural characteristics .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays:

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 = 3.5 µM | |

| MAO-B Inhibition | IC50 = 5.16 µM | |

| Cytotoxicity against cancer cells | IC50 values range from 10 to 30 µM |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the effects of similar quinazoline derivatives on synaptic transmission found that compounds with AChE inhibitory activity improved synaptic plasticity without inducing hyperexcitability in neuronal circuits, indicating potential therapeutic benefits for neurodegenerative diseases .

- Anticancer Potential : Research on quinazoline derivatives revealed that modifications at the 6 and 7 positions significantly enhanced their potency as tyrosine kinase inhibitors against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .

- ADMET Properties : Preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) indicate favorable profiles for related compounds, suggesting that this compound may also possess suitable pharmacokinetic properties for further development .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNZBLMXWSVIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325488 | |

| Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477855-30-4 | |

| Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。